N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group, a fluorine atom, and two methyl groups attached to the pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom and the pyrazole rings contributes to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine: Lacks the ethyl and fluorine substituents.
1-Ethyl-5-fluoro-1H-pyrazole: Lacks the dimethylamino group.
1,3-Dimethyl-1H-pyrazole: Lacks the ethyl and fluorine substituents.
Uniqueness
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both ethyl and fluorine groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16FN5 |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H16FN5/c1-4-17-11(12)9(7-14-17)6-13-10-5-8(2)15-16(10)3/h5,7,13H,4,6H2,1-3H3 |
InChI Key |
ZDBGMYDRUBTYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=CC(=NN2C)C)F |
Origin of Product |
United States |
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